

# A Technical Guide to the Toxicological Effects of Mancozeb on Non-Target Organisms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mancozeb

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## Abstract

**Mancozeb**, a broad-spectrum fungicide from the ethylene bis-dithiocarbamate (EBDC) class, is extensively used in agriculture to control a wide range of fungal diseases. While effective, its application raises significant environmental and toxicological concerns regarding non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of **Mancozeb** and its primary, more mobile metabolite, ethylenethiourea (ETU), across various biological systems. The primary mechanism of toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage, mitochondrial dysfunction, and apoptosis.[1] This document synthesizes quantitative toxicological data for aquatic and terrestrial invertebrates, avian species, soil microorganisms, and mammals, presenting key endpoints such as LC50, LD50, NOAEL, and LOAEL values in structured tables. Furthermore, it details the methodologies of key experimental studies and visualizes critical toxicological pathways and workflows using Graphviz. The findings confirm that **Mancozeb** and ETU pose a multi-faceted risk, acting as potent endocrine disruptors, particularly targeting the thyroid gland, as well as reproductive, developmental, and neurological toxicants.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development and environmental safety to facilitate a deeper understanding of the ecotoxicological profile of **Mancozeb**.

## Introduction

**Mancozeb** is a polymeric complex of manganese and zinc salts of ethylene bis-dithiocarbamate. Its fungicidal activity relies on its multi-site action, where it interferes with sulfhydryl groups in amino acids and enzymes, disrupting numerous biochemical processes within fungal cells.[6] This non-systemic, protective fungicide is applied to a vast array of fruit, vegetable, and field crops. However, its environmental fate is of primary concern. **Mancozeb** degrades rapidly in soil and water, with a half-life of approximately one to two days, into several metabolites.[6][7][8] The most significant of these is ethylenethiourea (ETU), which is more water-soluble, more persistent, and more mobile in soil, posing a risk of groundwater contamination.[1][7][9] ETU is not only a major degradation product but also a manufacturing impurity and is recognized as a Group B2 carcinogen.[6] Consequently, risk assessments often consider the combined toxicity of the parent compound and ETU.

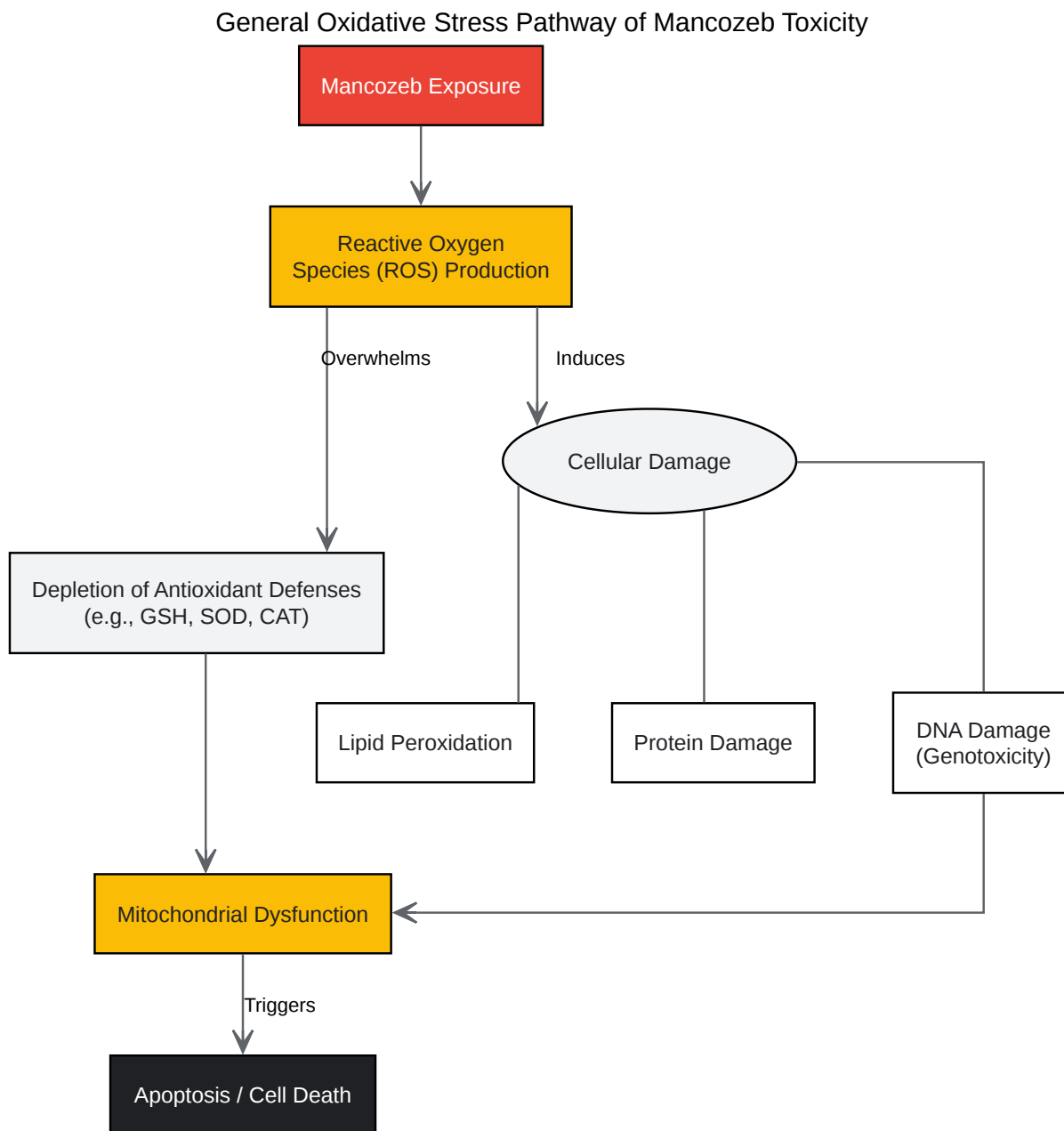
## Mechanism of Action and Toxicity

### Primary Fungicidal Action

**Mancozeb**'s efficacy stems from its ability to act on multiple sites within a fungal pathogen's metabolism. Upon contact with water, it releases ethylene bis-isothiocyanate sulfide (EBIS), which is further converted to the active toxicant ethylene bis-isothiocyanate (EBI).[1] These compounds inactivate essential enzymes containing sulfhydryl (-SH) groups, thereby disrupting critical processes like mitochondrial respiration and cellular division.[6]

### Primary Toxicological Mechanism in Non-Target Organisms

In non-target organisms, the predominant mechanism of toxicity is the induction of oxidative stress.[1] Exposure to **Mancozeb** leads to an overproduction of reactive oxygen species (ROS), which overwhelms the endogenous antioxidant defense systems. This imbalance results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to mitochondrial dysfunction and the activation of apoptotic (programmed cell death) pathways.[1]



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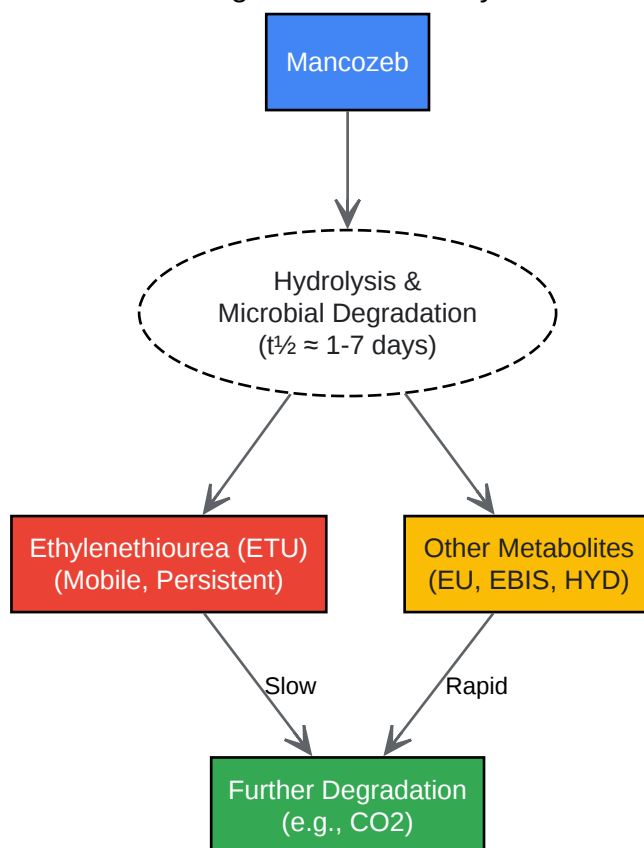
**Mancozeb**-induced oxidative stress and cellular damage.

## Environmental Fate and Metabolism

**Mancozeb** is characterized by low water solubility and a tendency to bind to soil, but it undergoes rapid hydrolysis and microbial degradation.[6][7] This rapid breakdown limits the

persistence of the parent compound in the environment. However, this process yields metabolites of greater toxicological and environmental concern, primarily ETU.

#### Environmental Degradation Pathway of Mancozeb



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Simplified degradation pathway of **Mancozeb** in the environment.

## Ecotoxicological Profile

### Aquatic Organisms

**Mancozeb** and its degradate ETU are classified as highly toxic to freshwater fish and invertebrates.[6][9][10] Acute exposure can lead to significant mortality at environmentally relevant concentrations, while sub-lethal exposure in fish has been linked to behavioral changes, immune-oxidative stress, and hepato-renal dysfunction.[11]

Table 1: Acute Toxicity of **Mancozeb** and ETU to Aquatic Organisms

Species	Compound	Endpoint	Duration	Value (mg/L)	Reference
Rainbow trout (Oncorhynchus mykiss)	Mancozeb	LC50	96-hour	0.46	[9]
Bluegill sunfish (Lepomis macrochirus)	Mancozeb	LC50	96-hour	1.54	[9]
Freshwater Fish (general)	ETU	LC50	96-hour	0.91	[6]
Water flea (Daphnia magna)	Mancozeb	EC50	48-hour	0.58	[9]

| Aquatic Invertebrates (general) | ETU | EC50 | 48-hour | 1.04 |[6] |

## Terrestrial Invertebrates

The impact of **Mancozeb** on terrestrial invertebrates is varied. It is recognized as being moderately to very toxic to earthworms, affecting their growth, longevity, and reproductive success.[12][13] For pollinators like bees, while the acute oral toxicity is low, contact exposure can be lethal, and sub-lethal effects include reduced larval survival and impaired colony health. [14][15][16] Studies on the soil nematode *C. elegans* show that **Mancozeb** inhibits growth and induces neuronal degeneration.[17][18]

Table 2: Toxicity of **Mancozeb** to Key Terrestrial Invertebrates

Species	Endpoint	Value	Reference
Earthworm (Eisenia foetida)	Longevity	Significant decrease in soil treated with Mancozeb	[13]
Earthworm (field study)	Growth	Length suppressed at high application rates (4kg/ha)	[12]
Honey bee (Apis mellifera)	Contact Toxicity	Can be lethal on contact	[14]
Honey bee (Apis mellifera)	Acute Oral LD50	>178.9 µg/bee	[15]
Mason bee (Osmia cornifrons)	Larval Survival	Significantly reduced at all tested doses	[16]

| Nematode (Caenorhabditis elegans) | Effect | Inhibition of larval growth, induction of heat-shock response |[17] |

## Avian Species

On an acute basis, **Mancozeb** is considered slightly toxic to birds, and ETU is practically non-toxic.[6][9] However, the EPA has expressed concern over the chronic risks to avian populations.[2] **Mancozeb** acts as an endocrine disruptor in birds, with studies showing it can impair thyroid function and disrupt the hypothalamic-pituitary-gonadal axis, leading to reproductive issues.[4][19]

Table 3: Acute Toxicity of **Mancozeb** and ETU to Birds

Species	Compound	Endpoint	Value (mg/kg-bw)	Reference
Mallard Duck (Anas platyrhynchos)	Mancozeb	Oral LD50	>6400	[9]
Japanese Quail (Coturnix japonica)	Mancozeb	Oral LD50	>6400	[9]

| Bobwhite Quail (Colinus virginianus) | ETU | 14-day LC50 | >2250 [[6] |

## Soil Microorganisms

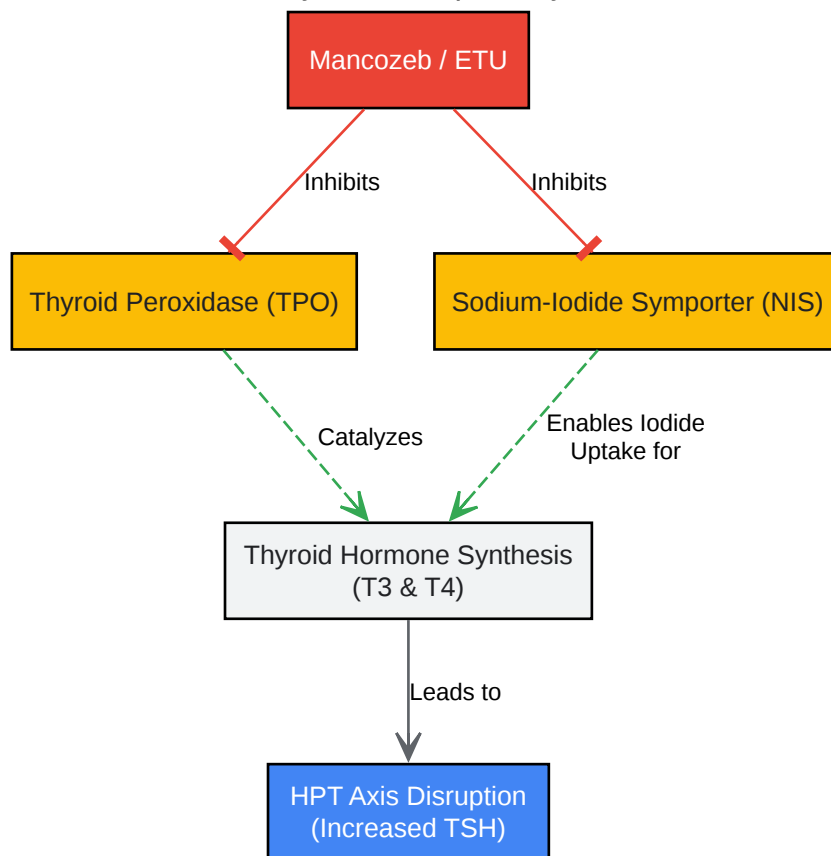
**Mancozeb** application has a significant detrimental impact on soil microbial communities.[20] It generally decreases populations of beneficial fungi and actinomycetes.[21][22] The effect on bacteria is dose-dependent; low concentrations may be stimulatory, while higher, agriculturally relevant concentrations are harmful.[20][23][24] Critically, **Mancozeb** impairs key soil biogeochemical cycles, including nitrification and ammonification, which can affect soil fertility. [20][22]

## Mammalian Toxicology

### Endocrine Disruption

The most well-documented systemic effect of **Mancozeb** and ETU in mammals is endocrine disruption, with the thyroid gland being the primary target organ.[2][4] ETU, in particular, inhibits the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones (T4 and T3).[25][26] This disruption can lead to decreased hormone levels, increased thyroid weight, follicular cell hyperplasia, and, in chronic studies, thyroid tumors.[4]

## Mechanism of Thyroid Disruption by Mancozeb/ETU

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Inhibition of thyroid hormone synthesis by **Mancozeb** and ETU.

Table 4: NOAEL and LOAEL Values for Thyroid Effects in Mammalian Studies



Species	Compound	Study Type	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Basis of Effect	Reference
Rat	Mancozeb	Chronic	4.83	30.9	Thyroid toxicity (microscopic changes, increased weight, altered hormones)	[2]

| Dog | ETU | Chronic | 0.18 | 1.99 | Thyroid effects |[2] |

## Reproductive and Developmental Toxicity

A systematic review of available evidence suggests **Mancozeb** should be considered a presumed reproductive and suspected developmental hazard in humans.[3][27] Animal studies have demonstrated a range of adverse effects. In rabbits, a LOAEL of 80 mg/kg/day was established based on an increased incidence of spontaneous abortions.[2] In rodents, exposure has been linked to disruption of the estrous cycle, a decrease in healthy ovarian follicles, and significant changes in male reproductive physiology that may lead to infertility.[3][27][28]

Table 5: NOAEL and LOAEL Values for Reproductive & Developmental Effects

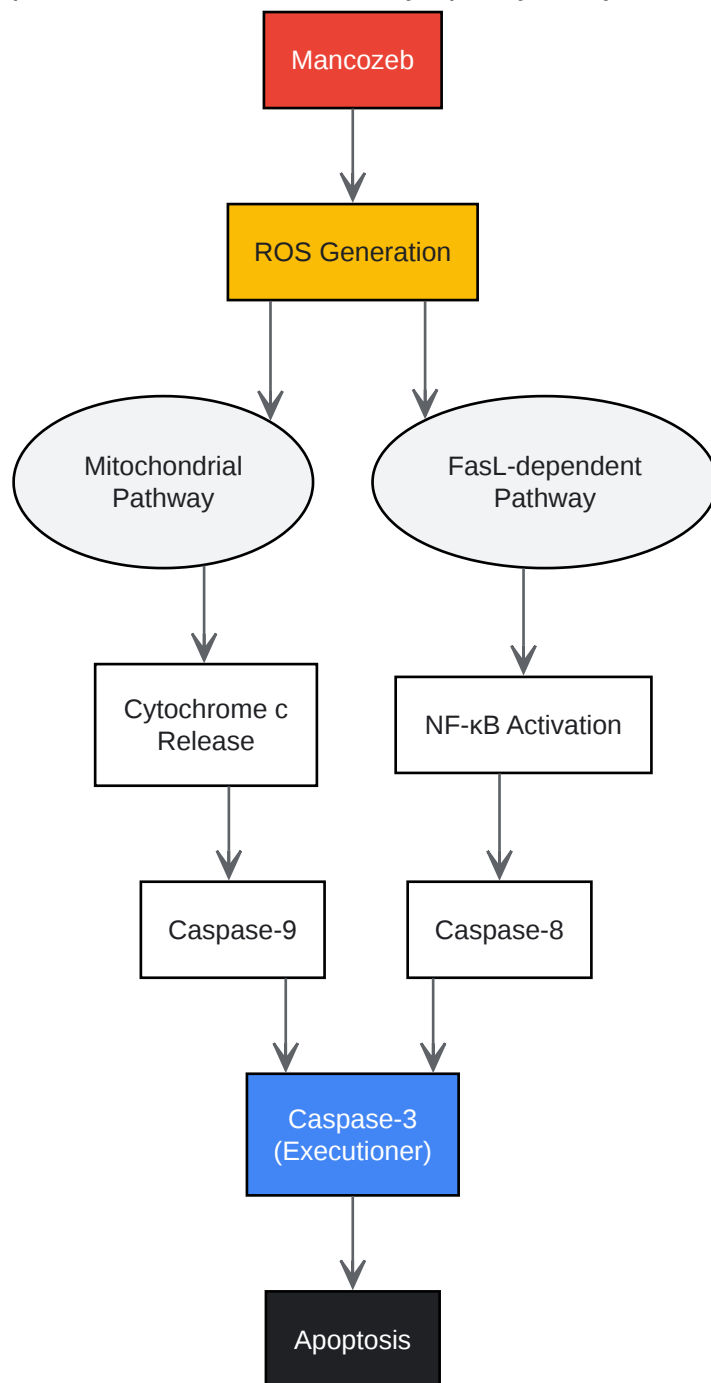
Species	Compound	Study Type	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Basis of Effect	Reference
Rabbit	Mancozeb	Developmental	30	80	Spontaneous abortions	[2]

| Rat | ETU | Developmental | 5 | 10 | Developmental effects in the brain |[2] |

## Genotoxicity

**Mancozeb** has demonstrated clear genotoxic potential. Studies on cultured human lymphocytes have shown that exposure leads to a dose-dependent increase in chromosomal aberrations and micronuclei formation.[29] The mechanism is linked to the generation of ROS, which causes direct DNA damage.[29][30][31] This ROS production also triggers apoptosis in human lymphocytes through both mitochondria-mediated and FasL-dependent pathways.

## Apoptosis Induction in Human Lymphocytes by Mancozeb

[Click to download full resolution via product page](#)Dual pathways of **Mancozeb**-induced apoptosis.

## Neurotoxicity

Evidence suggests **Mancozeb** exposure is associated with neurotoxic outcomes.<sup>[1]</sup> In vitro studies using rat mesencephalic cells demonstrated that **Mancozeb** induces mitochondrial dysfunction, specifically inhibiting Complex I of the respiratory chain, which can contribute to neuronal toxicity.<sup>[5]</sup> In the nematode *C. elegans*, **Mancozeb** exposure leads to the degeneration of dopaminergic neurons, providing a model for studying its potential role in neurodegenerative conditions.<sup>[18][32]</sup>

## Key Experimental Protocols

### Protocol: Fish, Acute Toxicity Test (Following OECD Guideline 203)

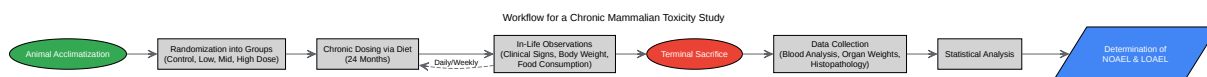
This protocol is designed to determine the median lethal concentration (LC50) of a substance in freshwater fish.

- Test Species: Rainbow trout (*Oncorhynchus mykiss*).
- Experimental Design: Fish are exposed to a range of **Mancozeb** concentrations and a control (no **Mancozeb**) in a semi-static system (test solutions are renewed every 24 hours to maintain concentrations). At least five concentrations resulting in mortality between 0% and 100% are used.
- Exposure Conditions: Test duration is 96 hours. Water temperature, pH, and dissolved oxygen are maintained within species-specific optimal ranges and monitored daily.
- Endpoint Measurement: Mortalities are recorded at 24, 48, 72, and 96 hours. Fish are considered dead if there is no visible movement and no reaction to gentle prodding.
- Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits, typically using probit analysis.

### Protocol: Mammalian Chronic Toxicity and Carcinogenicity Study (Following OECD Guideline 452)

This protocol assesses the long-term toxic effects of a substance, including its potential to cause cancer, following repeated oral administration.

- Test Species: Wistar rat.
- Experimental Design: Animals are randomly assigned to a control group and at least three dose groups (low, mid, high). **Mancozeb** is administered daily, mixed into the diet, for a period of 24 months.
- In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
- Pathology and Endpoint Measurement: At the end of the study, all animals are subjected to a full necropsy. Organ weights (especially thyroid, liver, kidneys) are recorded. Blood samples are collected for hematology and clinical chemistry, including thyroid hormone (T3, T4, TSH) analysis. Tissues from all organs are preserved for detailed histopathological examination.
- Data Analysis: The data is statistically analyzed to determine dose-related effects. The No-Observed-Adverse-Effect-Level (NOAEL) is established as the highest dose at which no statistically or biologically significant adverse effects are found. The Lowest-Observed-Adverse-Effect-Level (LOAEL) is the lowest dose at which an adverse effect is observed.



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Generalized experimental workflow for determining NOAEL/LOAEL.

## Conclusion

The extensive body of evidence reviewed in this guide demonstrates that **Mancozeb** and its primary metabolite, ETU, present significant toxicological risks to a wide array of non-target organisms. The fundamental mechanism of toxicity, rooted in the induction of oxidative stress, cascades into a variety of adverse outcomes, including genotoxicity, cellular apoptosis, and organ-specific damage. Of particular concern is its potent activity as an endocrine disruptor, targeting the thyroid axis in mammals and birds, and its confirmed reproductive and

developmental toxicity. While **Mancozeb** degrades quickly, the mobility and persistence of ETU extend the zone of potential environmental impact, particularly concerning aquatic ecosystems and groundwater. The data underscores the necessity for stringent regulatory oversight, careful application practices, and continued research into the sub-lethal and chronic effects of this widely used fungicide to mitigate its impact on environmental health.

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- To cite this document: BenchChem. [A Technical Guide to the Toxicological Effects of Mancozeb on Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675947#toxicological-effects-of-mancozeb-on-non-target-organisms]

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